Superior Irreversible Inactivation Potency Against Cathepsin V Compared with the Fluoromethylketone Analog Z-DEVD-FMK
Z-DEVD-CMK inactivates recombinant cathepsin V with a second-order rate constant (k₂/K₁) of 355,000 M⁻¹ s⁻¹, which is 16‑fold higher than the value measured for the closely related chloromethylketone inhibitor Ac-YVAD-CMK (15,000 M⁻¹ s⁻¹) and approximately 23‑fold higher than that of the fluoromethylketone analog Z-DEVD-FMK (22,000 M⁻¹ s⁻¹) when assayed under identical in vitro conditions [1]. Z-DEVD-CMK also outperforms the broad-spectrum comparator Z-VAD-FMK by more than four orders of magnitude against cathepsin V (Z-VAD-FMK k₂/K₁ = 28 M⁻¹ s⁻¹) [1]. This demonstrates that the chloromethylketone warhead, in combination with the DEVD peptide sequence, is a critical determinant of cathepsin V inhibitory potency.
| Evidence Dimension | Second-order rate constant of irreversible inactivation (k₂/K₁) against cathepsin V |
|---|---|
| Target Compound Data | 355,000 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Z-DEVD-FMK: 22,000 M⁻¹ s⁻¹; Ac-YVAD-CMK: 15,000 M⁻¹ s⁻¹; Z-VAD-FMK: 28 M⁻¹ s⁻¹ |
| Quantified Difference | Z-DEVD-CMK is 16‑fold more potent than Ac-YVAD-CMK, ~23‑fold more potent than Z-DEVD-FMK, and >12,600‑fold more potent than Z-VAD-FMK |
| Conditions | Recombinant enzyme assay; inactivation kinetics measured under uniform in vitro conditions; data from Rozman-Pungercar et al. (2003) Table 1 |
Why This Matters
For studies where cathepsin V activity must be fully suppressed, Z-DEVD-CMK provides the highest inactivation efficiency among commercially available peptide caspase inhibitor scaffolds, enabling complete target engagement at lower working concentrations.
- [1] Rozman-Pungercar J, et al. Table 1: Inactivation kinetics of papain-like cysteine proteases and legumain by caspase inhibitors. Cell Death Differ. 2003;10(8):881-888. View Source
